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Introduction

LP-10 is a proprietary liposomal formulation of tacrolimus developed by Lipella
Pharmaceuticals.[1] It is a clinical-stage therapeutic candidate being investigated for the local
treatment of inflammatory conditions of mucosal tissues. The formulation is designed to deliver
tacrolimus directly to the site of inflammation, thereby maximizing therapeutic efficacy while
minimizing systemic exposure and associated side effects.[2] Lipella is pursuing the
development of LP-10 for several indications, including hemorrhagic cystitis (HC) and oral
lichen planus (OLP), both of which are chronic inflammatory conditions with significant unmet
medical needs.[1][3] The company has received Orphan Drug Designation from the U.S. Food
and Drug Administration (FDA) for LP-10 for the treatment of HC.[4]

Discovery and Preclinical Development

The development of LP-10 is rooted in the need for a targeted, localized delivery of the potent
Immunosuppressive agent, tacrolimus, to treat severe mucosal inflammation. While
systemically administered tacrolimus is effective for various inflammatory conditions, its use is
often limited by significant side effects, including nephrotoxicity.[5] The poor aqueous solubility
of tacrolimus presents a challenge for developing formulations suitable for direct instillation into
organs like the bladder.[6]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15566429?utm_src=pdf-interest
https://www.sec.gov/Archives/edgar/data/1347242/000175392622001509/g083258_s1a.htm
https://synapse.patsnap.com/article/lipella-pharma-gets-us-patent-for-liposomal-drug-delivery-platform
https://www.sec.gov/Archives/edgar/data/1347242/000175392622001509/g083258_s1a.htm
https://www.globenewswire.com/news-release/2024/10/15/2962962/0/en/Lipella-Pharmaceuticals-Announces-U-S-Patent-Allowance-for-Innovative-Liposomal-Drug-Delivery-Platform.html
https://pubmed.ncbi.nlm.nih.gov/37725274/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4955766/
https://pubmed.ncbi.nlm.nih.gov/20860016/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To overcome these limitations, Lipella Pharmaceuticals developed a proprietary liposomal drug
delivery platform utilizing "metastable liposomes."[2][3] This technology enables the
encapsulation of hydrophobic drugs like tacrolimus, improving their solubility and facilitating
targeted delivery to epithelial tissues.[3]

Preclinical Animal Studies

Preclinical studies in animal models were crucial in establishing the proof-of-concept for
intravesical liposomal tacrolimus. In a rat model of cyclophosphamide-induced inflammatory
cystitis, intravesical administration of liposomal tacrolimus (referred to as LFK) demonstrated
significant suppression of the inflammatory response.[6] This was evidenced by a reduction in
bladder overactivity and the normalization of elevated levels of inflammatory markers such as
interleukin-2 (IL-2) and prostaglandin E2 (PGEZ2) in both bladder tissue and urine.[5][6]

Furthermore, in a rat model of radiation cystitis, intravesical liposomal tacrolimus was shown to
protect against radiation-induced bladder damage and improve bladder function.[7][8]
Histological analysis revealed that treatment with liposomal tacrolimus resulted in a bladder
morphology comparable to that of healthy tissue, mitigating degenerative epithelial changes
and urothelial swelling observed in placebo-treated animals.[7]

A key finding from these preclinical studies was the favorable pharmacokinetic profile of
liposomal tacrolimus. Following intravesical instillation in rats, systemic levels of tacrolimus
were significantly lower compared to direct instillation of non-liposomal tacrolimus or
intraperitoneal injection.[5] This demonstrated the potential of the liposomal formulation to
achieve high local drug concentrations in the bladder while minimizing systemic exposure and
the risk of associated toxicities.[5]

Clinical Development

LP-10 has been evaluated in Phase 2a clinical trials for two primary indications: hemorrhagic
cystitis and oral lichen planus.

Hemorrhagic Cystitis (HC)

Hemorrhagic cystitis is a severe and often debilitating condition characterized by persistent
bleeding from the bladder, commonly caused by chemotherapy or pelvic radiation therapy.[4]
There are currently no FDA-approved drug treatments for HC.[9]
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A Phase 2a, multicenter, open-label, dose-escalation clinical trial (NCT03129126) was

conducted to evaluate the safety and efficacy of LP-10 in patients with moderate to severe

refractory HC.[9][10]

Parameter

Results

Reference

Number of Patients

13

[9]

Dose Cohorts

2 mg, 4 mg, and 8 mg of
tacrolimus in a liposomal

formulation

[9]

Primary Safety Outcome

All patients tolerated LP-10
instillations and completed the
study without any product-
related serious adverse

events.

[9]

Pharmacokinetics

Pharmacokinetic analysis
demonstrated a short duration
of low systemic uptake of

tacrolimus.

[°]

Primary Efficacy Outcomes

- Decreased number of
cystoscopic bleeding sites and
bladder ulcerations.-
Improvements in patients'

urinary symptoms.

[°]

Dose-Response

A dose-response was
observed, with higher efficacy
noted in the 4 mg and 8 mg

dose groups.

[9]

Responder Analysis

- Complete Response: 3
subjects- Partial Response: 7
subjects- No Response: 3

subjects

[3]

o Study Design: A multicenter, open-label, dose-escalation study.[9]
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o Participants: 13 adult patients with moderate to severe refractory hemorrhagic cystitis.[9]

« Intervention: Patients received up to two intravesical instillations of LP-10 at doses of 2 mg, 4
mg, or 8 mg of liposomal tacrolimus.[9]

e Primary Outcome Measures:

[¢]

Safety and tolerability of LP-10.[9]

o

Change from baseline in the number of bleeding sites on cystoscopy.[4]

[e]

Change from baseline in microscopic urine analysis for red blood cells (RBCs).[4]

o

Change from baseline in hematuria on dipstick.[4]

e Secondary Outcome Measures:
o Changes in urinary incontinence, frequency, and urgency as recorded in a 3-day diary.[4]
o Cystoscopy Global Response Assessment (GRA).[4]

e Pharmacokinetic Assessments: Blood samples were collected to assess the systemic
absorption of tacrolimus.[4]

Oral Lichen Planus (OLP)

Oral lichen planus is a chronic, T-cell-mediated autoimmune disease that affects the mucous
membranes of the mouth, causing painful lesions and inflammation.[1] There is no FDA-
approved therapy for OLP.[11]

A Phase 2a, multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the
safety and efficacy of LP-10 as an oral rinse in patients with symptomatic OLP.[12][13]
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Parameter

Results

Reference

Number of Patients

27

[14]

Dose Cohorts

0.25 mg, 0.5 mg, and 1.0 mg
of tacrolimus in a 10 mL oral

rinse

[14]

Primary Safety Outcome

All 27 patients completed the
4-week treatment course with
no serious adverse events
reported. The most common
treatment-related adverse
event was mild to moderate
dry mouth (18.5% of patients).

[2]

Pharmacokinetics

Minimal systemic exposure,
with 76% of tacrolimus blood
measurements below the limit
of detection (<1.0 ng/mL). The
maximum individual blood level
(4.5 ng/mL) was well below the

toxicity threshold of 15 ng/mL.

[21(14]

Efficacy Outcomes (at Week 4)

Statistically significant and
clinically meaningful
improvements were observed
across all efficacy endpoints (p
< 0.0001 for all).- Investigator
Global Assessment (IGA):
Mean score decreased from
3.5+051t01.8+1.37.- Pain
Numerical Rating Scale (NRS):
Mean score decreased from
6.8+1.90t0 2.3 £ 2.53.-
Reticulation/Erythema/Ulcerati
on (REU) Score: Mean score
decreased from 26.5 + 10.4 to
13.2 + 8.15.

[14]
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» Study Design: A multicenter, dose-ranging study.[12]

o Participants: 27 adult patients with biopsy-confirmed symptomatic OLP who had previously
failed standard therapies, including topical corticosteroids.[14][15]

* Inclusion Criteria:
o Male or female, = 18 years of age.[12]
o Oral biopsy within the last 10 years confirming OLP.[12]
o Moderate OLP based on an Investigator Global Assessment (IGA) score of > 3.[12]
o OLP Pain and Sensitivity Numerical Rating Scale (NRS) score of > 3.[12]

e Exclusion Criteria:

[¢]

History of oral cavity or oropharyngeal cancers.[12]

[e]

Active, uncontrolled hypertension.[12]

o

Previous failure of tacrolimus treatment for OLP.[12]

[¢]

Pregnant or lactating.[12]

« Intervention: Patients used a 10 mL LP-10 oral rinse (containing 0.25 mg, 0.5 mg, or 1.0 mg
of tacrolimus) for 3 minutes, twice daily for 4 weeks.[12][14]

o Follow-up: A safety follow-up was conducted 2 weeks after the last dose.[12]
e Primary Outcome Measure: Safety and tolerability of LP-10.[14]

e Secondary Efficacy Measures:

[¢]

Change in Investigator Global Assessment (IGA) score.[14]

o

Change in Reticulation, Erythema, and Ulceration (REU) score.[12]

[e]

Change in OLP Pain and Sensitivity Numerical Rating Scale (NRS).[12]
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o Change in the Oral Lichen Planus Symptom Severity Measure (OLPSSM) score.[12]

o Patient Global Response Assessment (GRA).[12]

Mechanism of Action

The active pharmaceutical ingredient in LP-10, tacrolimus, is a potent calcineurin inhibitor. Its
mechanism of action involves the suppression of T-lymphocyte activation, which plays a central
role in the inflammatory processes of both hemorrhagic cystitis and oral lichen planus.[1][7]

Signaling Pathway of Tacrolimus-Mediated T-Cell
Inhibition

Tacrolimus exerts its immunosuppressive effects by inhibiting the calcineurin-mediated
signaling pathway in T-cells. The key steps are as follows:

e Binding to FKBP12: Tacrolimus enters the cytoplasm of a T-cell and binds to the intracellular
protein FKBP12 (FK506-binding protein 12).[16]

« Inhibition of Calcineurin: The resulting tacrolimus-FKBP12 complex binds to and inhibits
calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[16]
[17]

o Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the
Nuclear Factor of Activated T-cells (NFAT). By inhibiting calcineurin, tacrolimus prevents the
dephosphorylation of NFAT.[16][18]

« Inhibition of NFAT Translocation: Dephosphorylation is a critical step for the translocation of
NFAT from the cytoplasm to the nucleus. In its phosphorylated state, NFAT cannot enter the
nucleus.[18]

o Suppression of Cytokine Gene Transcription: NFAT acts as a transcription factor for several
key pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). By preventing NFAT from
reaching the nucleus, tacrolimus effectively blocks the transcription of the IL-2 gene and
other cytokine genes.[16][19]
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« Inhibition of T-Cell Proliferation and Activation: IL-2 is a crucial cytokine for the proliferation
and activation of T-cells. By suppressing IL-2 production, tacrolimus halts the T-cell-mediated
inflammatory cascade.[19]

This mechanism of action is particularly relevant for the treatment of OLP, which is a T-cell-
mediated autoimmune disease.[1] In the context of HC, which involves significant inflammation,
the immunosuppressive and anti-inflammatory effects of tacrolimus are also believed to be
beneficial.[6] The liposomal formulation of LP-10 is designed to deliver tacrolimus directly to the
inflamed mucosal tissues in the bladder or oral cavity, thereby concentrating its therapeutic
effects at the site of disease while minimizing systemic immunosuppression.[2]

Visualizations
Signaling Pathway of Tacrolimus in T-Cell Inhibition

T-Cell Cytoplasm

T-Cell Nucleus

Click to download full resolution via product page

Caption: Tacrolimus inhibits T-cell activation by blocking the calcineurin/NFAT signaling
pathway.

LP-10 Clinical Development Workflow
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Preclinical Development
(Animal Models of Cystitis)

Phase 2a Clinical Trial (HC) Phase 2a Clinical Trial (OLP)
(NCT03129126) (NCT06233591)

Planned Phase 2b Trial (HC) Planned Phase 2b Trial (OLP)
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Caption: Clinical development pathway for LP-10 in HC and OLP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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